![molecular formula C20H23N3O2S B2631724 2-[(2,2-二甲基-1,2-二氢喹唑啉-4-基)硫代]-N-(4-乙氧苯基)乙酰胺 CAS No. 894873-94-0](/img/structure/B2631724.png)
2-[(2,2-二甲基-1,2-二氢喹唑啉-4-基)硫代]-N-(4-乙氧苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide” is a quinazolinone derivative . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility . The molecular formula of the compound is C20H23N3O2S, and it has a molecular weight of 369.48.
科学研究应用
Anticancer Activity
Quinazoline derivatives exhibit promising anticancer properties. Some quinazoline-based drugs, such as erlotinib and gefitinib , are used in the treatment of lung and pancreatic cancers . Researchers continue to explore novel quinazoline derivatives for their potential as targeted anticancer agents.
Antibacterial Properties
Quinazolinones have demonstrated antibacterial activity against various strains. Investigating the structure-activity relationships (SAR) of quinazolinone derivatives has led to the identification of potential antibacterial agents . Further studies may reveal specific mechanisms and optimize their efficacy.
Anti-Inflammatory Effects
The fused heterocyclic system of quinazolinones contributes to their anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them interesting candidates for drug development . Understanding their interactions with inflammatory mediators is crucial for therapeutic applications.
Anticonvulsant Potential
Quinazoline derivatives, including our compound of interest, have been investigated for their anticonvulsant effects. These molecules may act on neuronal ion channels or receptors, providing a basis for developing new antiepileptic drugs .
Analgesic Properties
Researchers have explored quinazolinones as potential analgesics. Their ability to modulate pain pathways makes them relevant for managing pain conditions . Investigating their binding affinity to relevant receptors is essential for optimizing analgesic activity.
Antifungal Activity
Quinazolines and quinazolinones have also shown antifungal potential. These compounds could serve as leads for developing novel antifungal agents . Understanding their mode of action and specificity against fungal pathogens is crucial for clinical applications.
Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In A. G. Al-Kaf (Ed.), Quinazolinone and Quinazoline Derivatives (pp. 1–18). IntechOpen. DOI: 10.5772/intechopen.89203
未来方向
Quinazolinone and its derivatives have been the focus of many research groups due to their diverse set of biological activities . They have been investigated as potential novel drug molecules . Several quinazoline derived compounds have been approved as drugs, for example, prazosin and doxazosine are used to treat benign prostatic hyperplasia and post-traumatic stress disorder, and erlotinib and gefitinib are used for the treatment of lung and pancreatic cancers . Therefore, “2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide”, being a quinazolinone derivative, may also hold potential for future drug development.
属性
IUPAC Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-25-15-11-9-14(10-12-15)21-18(24)13-26-19-16-7-5-6-8-17(16)22-20(2,3)23-19/h5-12,22H,4,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGZKVDZVMSMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2631641.png)
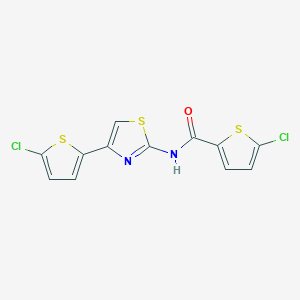
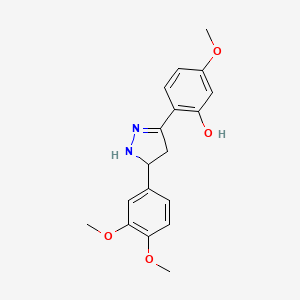
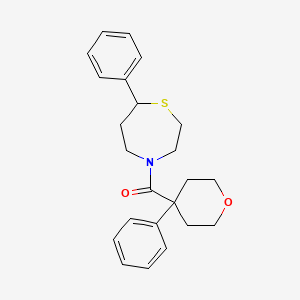
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2631650.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2631652.png)
![Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride](/img/structure/B2631653.png)
![(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one](/img/structure/B2631654.png)

![N-Methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide](/img/structure/B2631656.png)
![2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2631658.png)
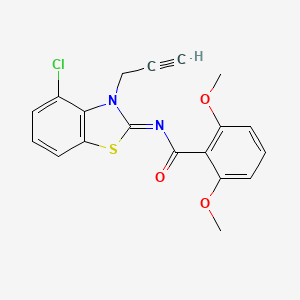
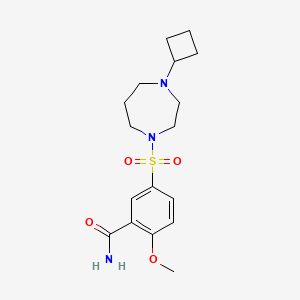
![N-(2-furylmethyl)-4-{[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2631662.png)